

Spectroscopic and Structural Elucidation of Pterocarpadiol C: A Technical Guide

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Compound of Interest

Compound Name: Pterocarpadiol C

Cat. No.: B12304585

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This technical guide provides a comprehensive overview of the spectroscopic data for **Pterocarpadiol C**, a rare 6a,11b-dihydroxypterocarpan. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development professionals.

Pterocarpadiol C has been isolated from the plant species *Derris robusta*, a member of the Fabaceae family.[1] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2]

High-Resolution Mass Spectrometry (HRESIMS)

High-resolution mass spectrometry established the molecular formula of **Pterocarpadiol C** as $C_{16}H_{14}O_7$. [2] The positive-ion HRESIMS showed an adduct ion at m/z 341.0620 $[M+Na]^+$, which corresponds to the calculated value for $C_{16}H_{14}O_7Na$ (341.0632). [3]

Parameter	Value
Molecular Formula	$C_{16}H_{14}O_7$
Ionization Mode	ESI (positive)
m/z	341.0620 $[M+Na]^+$
Calculated m/z	341.0632 for $C_{16}H_{14}O_7Na$

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data for **Pterocarpadiol C** were recorded in DMSO- d_6 .^[2] The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

^1H NMR Spectroscopic Data (DMSO- d_6)

Position	δ (ppm)	Multiplicity	J (Hz)
1 β	2.43	td	14.1, 4.5
1 α	1.93	ddd	14.1, 4.9, 2.8
2 α	2.65	ddd	16.0, 14.1, 4.9
4	5.22	s	10.0
6 α	4.28	d	
10	6.49	s	
11a	4.44	s	
OCH ₂ O	5.93, 5.94	s, s	
OH-11b	6.27	s	

^{13}C NMR Spectroscopic Data (DMSO- d_6)

Position	δc (ppm)	Position	δc (ppm)
1	31.2	7	156.0
2	38.3	8	104.3
3	195.0	9	164.1
4	107.5	10	94.6
4a	107.5	11a	56.0
6	78.1	11b	107.5
6a	78.1	OCH ₂ O	101.5

Experimental Protocols

Extraction and Isolation

The isolation of **Pterocarpadiol C** from *Derris robusta* involves a multi-step process:

- **Extraction:** The air-dried and powdered twigs and leaves of *Derris robusta* were extracted with 95% ethanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue.
- **Fractionation:** The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Chromatography:** The ethyl acetate fraction, which contained the compounds of interest, was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol. Further purification was achieved using repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield pure **Pterocarpadiol C**.

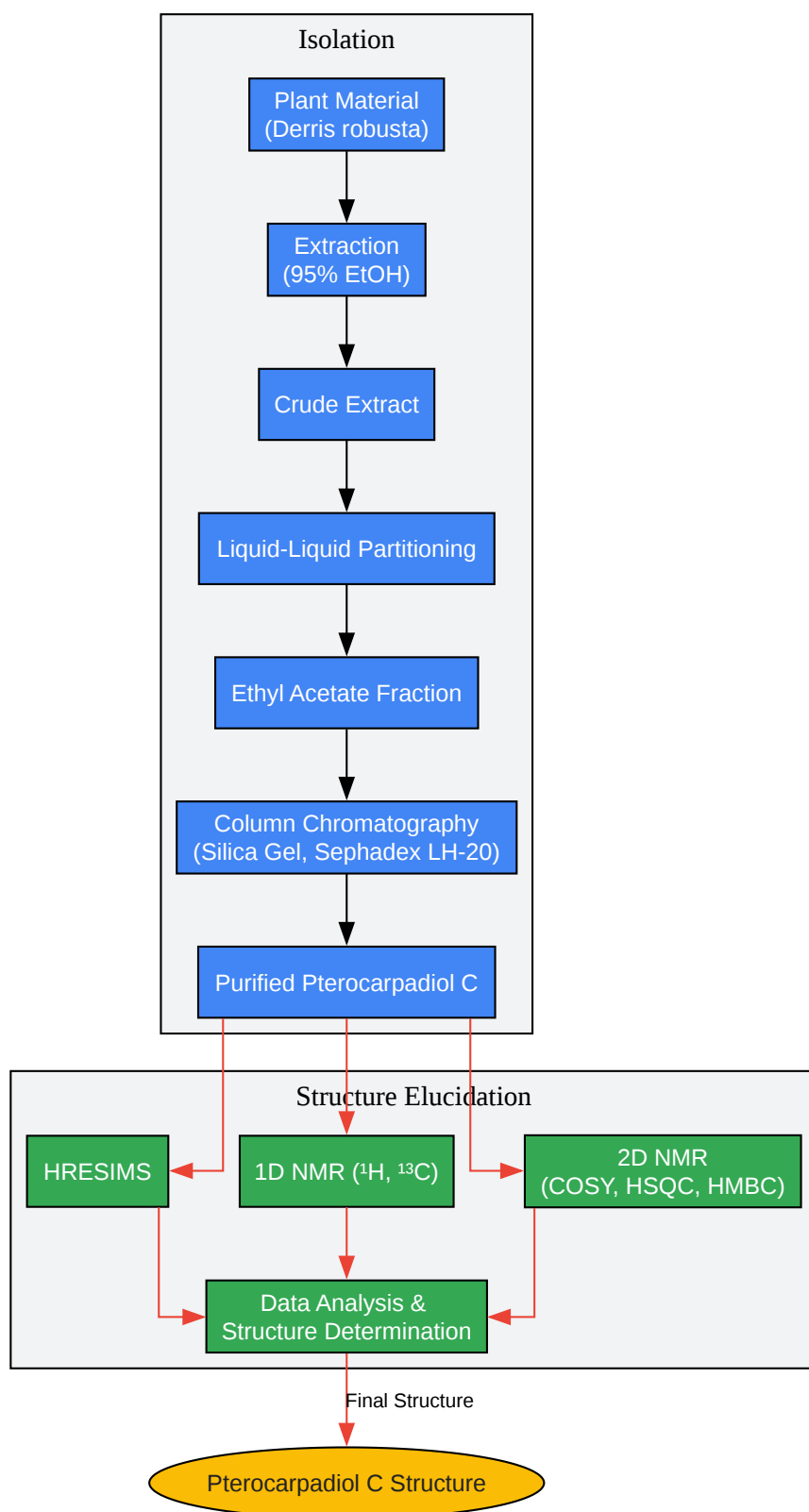
Spectroscopic Analysis

The structural elucidation of the isolated compound was performed using the following spectroscopic methods:

- **NMR Spectroscopy:** ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra were recorded on a Bruker spectrometer. Chemical shifts were referenced to the residual solvent signals.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a Shimadzu LC-IT-TOF mass spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Pterocarpadiol C**.



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Caption: Workflow for the isolation and structural elucidation of **Pterocarpadiol C**.

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References

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